1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine
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Overview
Description
1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine: is a heterocyclic compound that features a fused benzofuran and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of benzofuro[3,2-c]pyridine derivatives allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine is Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
This compound acts as an inhibitor of HDAC . By inhibiting the action of HDAC, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This affects the transcriptional activity of certain genes, leading to changes in cell function .
Biochemical Pathways
The inhibition of HDAC by this compound affects several biochemical pathways. Most notably, it leads to the upregulation of the acetylation of histone H3 and α-tubulin . This can affect various downstream processes, including gene expression and cell division .
Pharmacokinetics
This suggests that it is well-absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner, contributing to its bioavailability and therapeutic efficacy .
Result of Action
The action of this compound leads to significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models . It has been found to cause apoptosis and autophagy in HCC models , which are forms of programmed cell death. This suggests that the compound could have potential use in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method involves the condensation of O-phenylhydroxylamine with piperidin-4-one or 3-methylpiperidin-4-one.
Cyclization Method: Another approach involves the cyclization of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate in dimethylformamide (DMF) solution at 60°C.
Industrial Production Methods: Industrial production methods for benzofuro[3,2-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.
Reduction: Zinc and acetic acid.
Substitution: Benzoyl chloride and potassium cyanide.
Major Products:
Oxidation: Benzofuro[3,2-c]pyridine-2-oxide.
Reduction: Reduced benzofuro[3,2-c]pyridine derivatives.
Substitution: Benzofuro[3,2-c]pyridine-1-carbonitrile.
Scientific Research Applications
Chemistry: Benzofuro[3,2-c]pyridine derivatives are used as ligands in coordination chemistry to form metal complexes with unique properties .
Biology: These compounds have shown potential as endothelin receptor antagonists and protein kinase inhibitors, making them valuable in biological research .
Medicine: Benzofuro[3,2-c]pyridine derivatives are investigated for their anti-inflammatory and antimicrobial activities . They are also studied for their potential use in treating cardiovascular diseases and erectile dysfunction .
Industry: In the industrial sector, benzofuro[3,2-c]pyridine derivatives are used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals .
Comparison with Similar Compounds
Benzofuro[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
Furo[3,2-c]pyridine: A related compound used in the synthesis of antihypertensive drugs.
Uniqueness: 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine stands out due to its unique combination of a benzofuran and pyridine ring, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOWMVYFFWEWQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43213-61-2 |
Source
|
Record name | 1,2,3,4-tetrahydro-benzofuro[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key structural features of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?
A2: As the name suggests, this compound consists of a benzofuran ring fused with a tetrahydropyridine ring. This particular fusion pattern, along with the possibility for various substitutions at the 2-position, contributes to the diverse chemical space accessible within this family of compounds [, ]. The stereochemistry of the protonated forms of these molecules has also been a subject of study [, ].
Q2: How is this compound synthesized?
A3: Several synthetic routes have been explored for the synthesis of this compound and its derivatives. One approach involves the ring closure of O-aryl ethers of ketoximes []. Another method utilizes a novel synthesis route for benzofuro[3,2-c]pyridines []. These different synthetic strategies provide researchers with flexibility in designing and accessing a variety of analogs for further study.
Q3: What are the challenges associated with studying the Structure-Activity Relationship (SAR) of this compound?
A4: While research suggests potential central α2-antagonistic activity for some derivatives, understanding the precise impact of structural modifications on activity, potency, and selectivity remains a key challenge [, ]. Exploring the SAR requires the synthesis and biological evaluation of a diverse library of analogs, which can be a complex and time-consuming process.
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